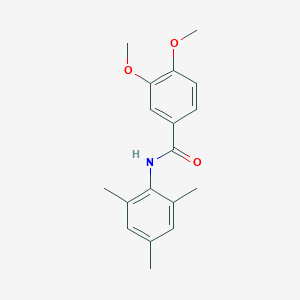
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as URB597, is a synthetic molecule that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the metabolism of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Wirkmechanismus
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide are related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to play a role in pain modulation, inflammation, mood regulation, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has a relatively short half-life in the body, which can limit its effectiveness in some applications. Additionally, the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in lab experiments can be complicated by the fact that endocannabinoids have a range of effects in the body, making it difficult to isolate the specific effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of research is in the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide on the body, particularly in terms of its potential for addiction or tolerance.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoyl chloride with 2,4,6-trimethylaniline to form the intermediate 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. This compound is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by acylation with 4-bromobutyric acid to form the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. One area of interest is in the treatment of pain, as endocannabinoids have been shown to play a role in pain modulation. Studies have shown that 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity in animal models.
Another area of research is in the treatment of anxiety and depression. Endocannabinoids have been shown to play a role in the regulation of mood, and 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
4168-20-1 |
|---|---|
Produktname |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H,19,20) |
InChI-Schlüssel |
ZHAOAOADOMXAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Löslichkeit |
44.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
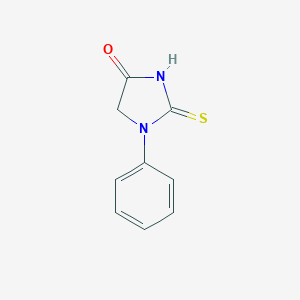
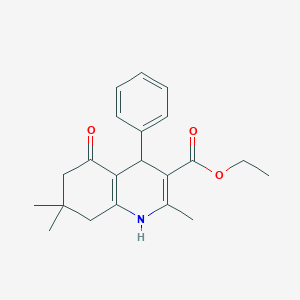
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)





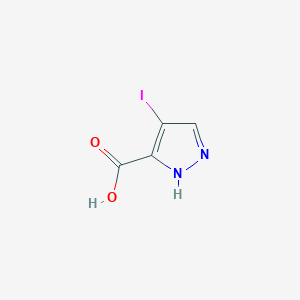
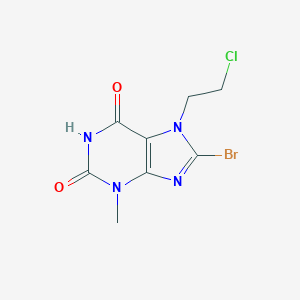
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
